2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Description
2-(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a heterocyclic compound featuring a benzoxazine core fused with a chloro-substituted aromatic ring and an acetamide side chain. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.65 g/mol. The compound’s structure includes a 1,4-benzoxazin-3-one scaffold, where the 6-position is substituted with chlorine, and the 4-position is linked to an acetamide group. This configuration imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-1-2-8-7(3-6)13(4-9(12)14)10(15)5-16-8/h1-3H,4-5H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIACMNBACJKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide typically involves the reaction of 2-nitrophenol with 3-chloro-2-propanoic acid ester to form 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one. This intermediate is then esterified to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzoxazine vs. Benzothiazine
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (C₁₀H₁₀N₂O₂S, MW: 222.26 g/mol):
- The sulfur atom in the thiazine ring enhances electron-withdrawing effects compared to the oxygen in benzoxazine.
- Increased polarizability may improve binding to sulfur-rich biological targets (e.g., cysteine proteases).
- Crystallographic studies reveal stronger hydrogen bonding (S···H–N interactions) compared to benzoxazine derivatives .
Fluorinated Derivatives
- 1-(2-Cyclopropyl-ethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (C₁₃H₁₂FNO₃, MW: 261.24 g/mol): Fluorine at the 6-position increases metabolic stability and lipophilicity (clogP ~1.8 vs. 1.2 for the chloro analog).
Substituent Variations on the Acetamide Side Chain
N-Furan-2-ylmethyl Substitution
- N-(Furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide (CAS 606118-24-5, C₁₅H₁₄N₂O₄, MW: 296.29 g/mol):
Pyrimidinyl-Ethyl Derivatives
- N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-yl)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]ethyl}acetamide (C₂₀H₂₅N₅O₃, MW: 391.45 g/mol): The pyrimidine group introduces multiple hydrogen-bonding sites (N–H and NH₂), improving affinity for dihydrofolate reductase (DHFR) with IC₅₀ = 12 nM vs. >1 µM for the parent compound. Structural data (PDB: 2G1R) shows a Tanimoto similarity score of 0.73, indicating moderate overlap in pharmacophoric features .
Functional Group Replacements
Carboxylic Acid vs. Acetamide
- (6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 26494-58-6, C₁₀H₈ClNO₄, MW: 241.63 g/mol): The carboxylic acid group increases aqueous solubility (logS = -2.1 vs. -3.5 for the acetamide) but reduces cell membrane permeability. In vitro studies show lower antimicrobial activity (MIC = 32 µg/mL vs. 8 µg/mL for the acetamide against S. aureus) due to ionization at physiological pH .
Pharmacological and Structural Data
Biological Activity
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and other pharmacological effects.
- Molecular Formula : C₉H₈ClN₃O₂
- CAS Number : 351003-20-8
- Molecular Weight : 215.63 g/mol
Biological Activity Overview
Benzoxazines, particularly those containing a chloro substituent, exhibit a broad spectrum of biological activities. The specific compound in focus has shown promising results in various studies:
-
Antimicrobial Activity :
- Studies indicate that compounds within the benzoxazine class possess significant antibacterial and antifungal properties. For instance, benzoxazine derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Fusarium oxysporum .
- The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against various bacterial strains .
-
Anticancer Properties :
- Recent research highlights the anticancer potential of benzoxazine derivatives. The compound's structure allows it to interact with biological targets that are crucial for cancer cell proliferation and survival .
- Studies have shown that benzoxazines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Other Biological Activities :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzoxazine derivatives, including 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. The compound exhibited notable activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced cell cycle arrest in breast cancer cell lines (MCF-7). The study reported a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, and what parameters require optimization?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazin core followed by substitution or acylation. Key steps include:
- Core formation : Cyclization of substituted aniline derivatives with chloroacetyl chloride under controlled pH and temperature (e.g., reflux in ethanol at 80°C) .
- Acetamide introduction : Coupling the benzoxazin intermediate with activated acetamide derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Critical parameters : Solvent polarity (e.g., DMF vs. THF), reaction time (monitored via TLC/HPLC), and stoichiometric ratios to minimize side products .
Q. How is the structural identity and purity of the compound validated in synthetic workflows?
- Methodological Answer : Analytical characterization employs:
- NMR spectroscopy : - and -NMR to confirm substitution patterns and acetamide integration (e.g., δ 4.2–4.5 ppm for the methylene group adjacent to the carbonyl) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 283.0524) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial bioactivity studies focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in μg/mL .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based trypsin inhibition) at 10–100 μM concentrations .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity assays .
- Positive controls : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .
- Dose-response validation : Replicate studies with ≥3 independent experiments and report statistical significance (e.g., p < 0.05 via ANOVA) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of benzoxazin-acetamide derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial DNA gyrase) .
- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- MD simulations : Analyze ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize derivatives for synthesis .
Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) using Minitab or JMP software to identify critical factors .
- Response surface methodology (RSM) : Optimize parameters (e.g., 65°C, 0.1 mol% Pd catalyst) to maximize yield (>85%) and purity .
- Green chemistry metrics : Assess E-factor and atom economy to reduce waste (e.g., solvent recycling via distillation) .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) for X-ray diffraction analysis (resolution ≤ 2.0 Å) .
- Transcriptomics : RNA-seq to map gene expression changes linked to therapeutic pathways (e.g., apoptosis or oxidative stress) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
